molecular formula C9H10Cl3NS B1431140 3-[(2,6-Dichlorophenyl)sulfanyl]azetidine hydrochloride CAS No. 1823867-26-0

3-[(2,6-Dichlorophenyl)sulfanyl]azetidine hydrochloride

Cat. No. B1431140
M. Wt: 270.6 g/mol
InChI Key: GTOIFGKNMBMOTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(2,6-Dichlorophenyl)sulfanyl]azetidine hydrochloride” is a chemical compound with the molecular formula C9H10Cl3NS . It has a molecular weight of 270.61 .


Molecular Structure Analysis

The molecular structure of this compound would consist of an azetidine ring (a four-membered ring containing three carbon atoms and one nitrogen atom) with a 2,6-dichlorophenylsulfanyl group attached. The hydrochloride indicates that a hydrogen chloride has been added, likely making this compound a salt .


Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed chemical reactions analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the literature .

Scientific Research Applications

Chemical Synthesis and Drug Discovery

3-[(2,6-Dichlorophenyl)sulfanyl]azetidine hydrochloride serves as a fundamental building block in the synthesis of novel chemical compounds with potential applications in drug discovery. The molecule's unique structural features allow for the exploration of new chemical spaces. For instance, the synthesis of 3-aryl-3-sulfanyl azetidines demonstrates the molecule's versatility in creating small-ring derivatives, which are valuable motifs in drug design. The process involves a mild Fe-catalyzed thiol alkylation directly from azetidine-3-ols, showcasing the potential for incorporating the compound into drug discovery programs (Dubois et al., 2019).

Synthetic Methodologies

The molecule also plays a critical role in the development of synthetic methodologies. For example, the generation of sulfenylnitrenes by N-sulfenylation, as well as the synthesis of novel aziridine esters through the addition of aromatic nitrogen heterocycles, demonstrate the compound's utility in creating complex structures. These methodologies enable the formation of compounds with significant biological and pharmacological potential, further highlighting the compound's importance in synthetic chemistry research (Fujii et al., 2002); (Alves et al., 2000).

Material Science and Energetic Materials

Furthermore, the compound's application extends to material science, particularly in the synthesis of energetic materials. The scalable process for producing highly energetic bromoacetylene building blocks illustrates how derivatives of 3-[(2,6-Dichlorophenyl)sulfanyl]azetidine hydrochloride can be "tamed" through chemical process development. This research not only advances the synthesis of energetic materials but also emphasizes safety and the mitigation of explosive properties, which is paramount in the production of high-performance materials (Kohler et al., 2018).

Pharmacological Research

In pharmacological research, the compound underlies the development of ligands for monoamine transporters, demonstrating the potential for creating novel therapeutic agents targeting neurological conditions. The synthesis and evaluation of 3-aryl-3-arylmethoxyazetidines as high-affinity ligands underscore the molecule's application in designing drugs with selective action on dopamine and serotonin transporters, offering insights into the treatment of disorders related to these neurotransmitters (Thaxton et al., 2013).

properties

IUPAC Name

3-(2,6-dichlorophenyl)sulfanylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NS.ClH/c10-7-2-1-3-8(11)9(7)13-6-4-12-5-6;/h1-3,6,12H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOIFGKNMBMOTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)SC2=C(C=CC=C2Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,6-Dichlorophenyl)sulfanyl]azetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2,6-Dichlorophenyl)sulfanyl]azetidine hydrochloride
Reactant of Route 2
3-[(2,6-Dichlorophenyl)sulfanyl]azetidine hydrochloride
Reactant of Route 3
3-[(2,6-Dichlorophenyl)sulfanyl]azetidine hydrochloride
Reactant of Route 4
3-[(2,6-Dichlorophenyl)sulfanyl]azetidine hydrochloride
Reactant of Route 5
3-[(2,6-Dichlorophenyl)sulfanyl]azetidine hydrochloride
Reactant of Route 6
3-[(2,6-Dichlorophenyl)sulfanyl]azetidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.